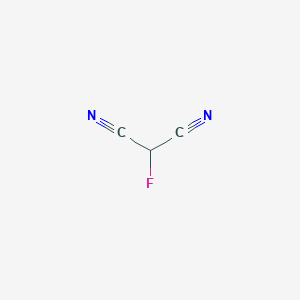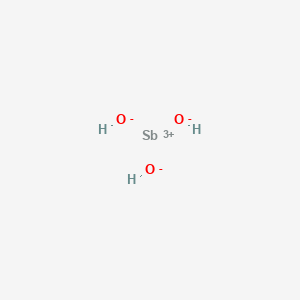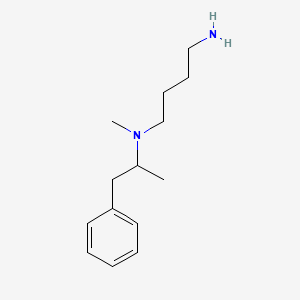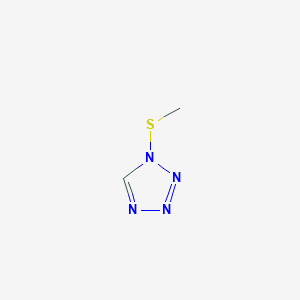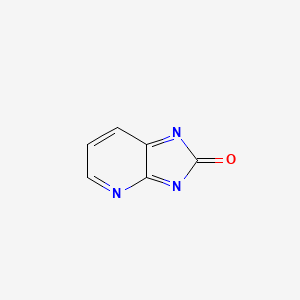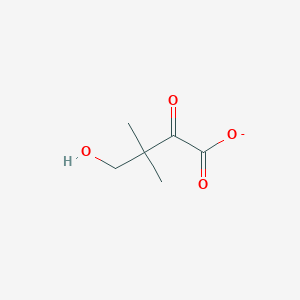
4-Hydroxy-3,3-dimethyl-2-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-dehydropantoate is a 2-oxo monocarboxylic acid anion that results from the removal of a proton from the carboxylic acid group of 2-dehydropantoic acid. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 2-dehydropantoic acid.
Aplicaciones Científicas De Investigación
Antioxidant Properties
4-Hydroxy-3,3-dimethyl-2-oxobutanoate and its derivatives have been investigated for their antioxidant properties. For instance, a study on 4-hydroxycoumarin derivatives, closely related compounds, revealed their potential in scavenging free radicals in an in vitro hypochlorous system, with one derivative showing significant scavenger activity at high concentrations (Stanchev et al., 2009).
Isotopic Labeling in Protein Studies
An optimized strategy using a derivative of 4-Hydroxy-3,3-dimethyl-2-oxobutanoate for isotopic labeling of isoleucine-γ2 methyl groups in proteins was proposed to enhance NMR studies of high molecular weight proteins. This approach aims to optimize magnetization transfer in large proteins for better structural analysis (Ayala et al., 2012).
Fluorescent Probes for β-Amyloid
A novel fluorescent probe for β-amyloids, synthesized from a derivative of 4-Hydroxy-3,3-dimethyl-2-oxobutanoate, showed high binding affinities toward Aβ(1–40) aggregates, making it a powerful tool for molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Supramolecular Studies
Derivatives of 4-Hydroxy-3,3-dimethyl-2-oxobutanoate have been used in supramolecular studies to understand the crystal structure and vibrational spectroscopic properties of certain compounds. These studies contribute to the understanding of molecular interactions and structural properties (Fernandes et al., 2017).
Biocatalytic Reduction
The biocatalytic reduction of derivatives of 4-Hydroxy-3,3-dimethyl-2-oxobutanoate has been explored for synthesizing enantiopure compounds. For example, a study utilized Klebsiella pneumoniae for the enantioselective reduction of ethyl 2,2-disubstituted-3-oxobutanoates, demonstrating an indirect desymmetrization approach for synthesizing enantiopure (S)-4-hydroxy-3,3-disubstituted pentane-2-ones (Halder et al., 2015).
Propiedades
Nombre del producto |
4-Hydroxy-3,3-dimethyl-2-oxobutanoate |
|---|---|
Fórmula molecular |
C6H9O4- |
Peso molecular |
145.13 g/mol |
Nombre IUPAC |
4-hydroxy-3,3-dimethyl-2-oxobutanoate |
InChI |
InChI=1S/C6H10O4/c1-6(2,3-7)4(8)5(9)10/h7H,3H2,1-2H3,(H,9,10)/p-1 |
Clave InChI |
PKVVTUWHANFMQC-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(CO)C(=O)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



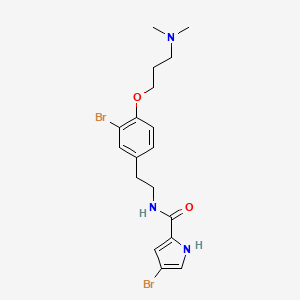
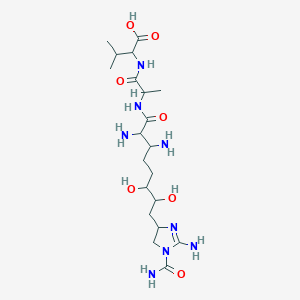
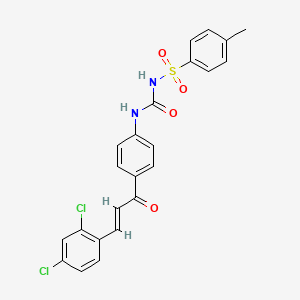
![4-[[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-yl-6-purinyl]amino]methyl]benzenesulfonamide](/img/structure/B1258193.png)
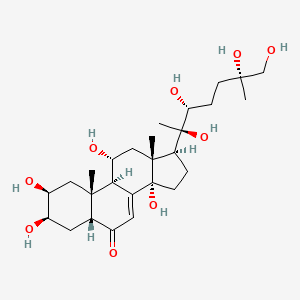
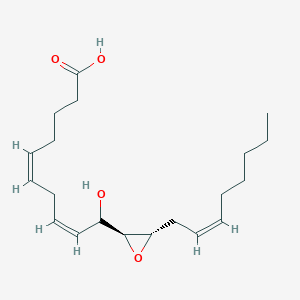
![[{2-[({[(3r)-1-{8-[(4-Tert-Butyl-1,3-Thiazol-2-Yl)carbamoyl]-4-Oxo-3-[(E)-2-(1h-Tetrazol-5-Yl)ethenyl]-4h-Pyrido[1,2-A]pyrimidin-2-Yl}piperidin-3-Yl]oxy}carbonyl)amino]ethyl}(Dimethyl)ammonio]acetate](/img/structure/B1258196.png)
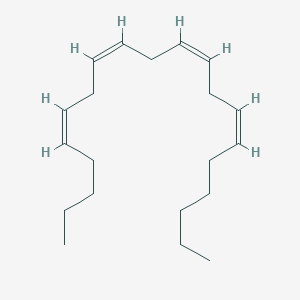
![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B1258203.png)
